IT-143B Exhibits 8-Fold Higher Antibacterial Potency than Piericidin B Against M. luteus
IT-143B demonstrates superior antibacterial potency against the Gram-positive model organism *Micrococcus luteus* when directly compared to the related analog Piericidin B. In standardized antimicrobial susceptibility assays, IT-143B achieved a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, while Piericidin B required a substantially higher concentration of 50 μg/mL to inhibit the same bacterial strain [1][2].
| Evidence Dimension | Antibacterial activity against M. luteus |
|---|---|
| Target Compound Data | MIC = 6.25 μg/mL |
| Comparator Or Baseline | Piericidin B; MIC = 50 μg/mL |
| Quantified Difference | 8-fold higher potency (IT-143B MIC is 8x lower) |
| Conditions | In vitro antimicrobial susceptibility testing; microdilution method. |
Why This Matters
This 8-fold difference in potency directly informs dose-response experimental design, enabling researchers to use significantly less compound to achieve the same antimicrobial effect and reducing potential off-target effects at higher concentrations.
- [1] MedChemExpress. IT-143B Product Datasheet. View Source
- [2] Bertin Bioreagent. Piericidin B Product Datasheet. CAT N°: 33721. View Source
